molecular formula C7H11NaO7 B017078 Methyl b-D-glucuronide sodium salt CAS No. 58189-74-5

Methyl b-D-glucuronide sodium salt

Cat. No. B017078
CAS RN: 58189-74-5
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UDGZVUODSA-M
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Description

Methyl b-D-glucuronide sodium salt is a compound that involves the methyl ester of b-D-glucuronic acid in its sodium salt form. Glucuronic acid derivatives are significant in biological systems for their role in conjugation and detoxification processes. This compound's significance lies in its utility for studying various biochemical pathways and potential applications in synthesizing complex biological molecules.

Synthesis Analysis

While specific synthesis details for "Methyl b-D-glucuronide sodium salt" are scarce, the synthesis of related compounds involves strategic functional group transformations. For example, the synthesis of similar glucuronide derivatives employs methods like esterification, glycosylation reactions, and subsequent saponification to introduce the sodium salt aspect (Bélot & Jacquinet, 2000). These processes highlight the complexity and precision required in synthesizing such targeted molecules.

Molecular Structure Analysis

Molecular structure analysis of glucuronide salts often involves X-ray crystallography or NMR spectroscopy to elucidate their detailed structures. For instance, the structure of similar glucuronic acid derivatives has been determined, showcasing how sodium ions coordinate with glucuronic acid moieties, providing insights into the molecular geometry and electron distribution within these compounds (DeLucas et al., 1978).

Scientific Research Applications

1. Drug Metabolism and Identification

Methyl β-D-glucuronide sodium salt is involved in the study of drug metabolism. Thompson et al. (1973) developed a technique for screening drugs for possible glucuronide formation, utilizing mass spectrometry to identify glucuronides in rat bile, including hydroxydiphenylhydantoin and hydroxymephobarbital glucuronides (Thompson, Gerber, Seibert, & Desiderio, 1973).

2. Synthesis of Drug Metabolites

The synthesis of drug metabolites, such as morphine-[N-methyl-14C]-6-β-D-glucuronide, involves the use of methyl β-D-glucuronide derivatives. Ferguson et al. (2002) demonstrated a method for synthesizing protected morphine-6-glucuronide, subsequently converting it to morphine-[N-methyl-14C]-6-β-D-glucuronide (Ferguson, Hollis, Johnston, Lumbard, & Stachulski, 2002).

3. Biological Impact Studies

Methyl β-D-glucuronide sodium salt is used in biological impact studies, like the examination of extracellular sodium replacement effects on hair cell ions in goldfish by Mroz and Lechene (1993). They found that replacing sodium with N-methyl-D-glucamine (NMDG), a related compound, resulted in loss of cell sodium, potassium, and chloride (Mroz & Lechene, 1993).

4. Formulation Optimization in Pharmaceuticals

In pharmaceutical research, compounds like N-methyl-D-glucamine (NMG), similar to methyl β-D-glucuronide sodium salt, are used for formulation optimization. Cheeti et al. (2018) used NMG salt in the formulation of GDC-0810 for breast cancer treatment, highlighting its role in the pharmacokinetics of the drug (Cheeti et al., 2018).

5. Electrophysiological Studies

In electrophysiology, NMG is used as a sodium substitute, affecting nerve conduction velocity. Celen and Tuncer (2019) investigated changes in compound action potential during NMG replacement, highlighting its impact on nerve fibers (Celen & Tuncer, 2019).

Future Directions

Methyl b-D-glucuronide sodium salt is a significant compound in biomedical research, particularly in drug metabolism studies . Its role as a substrate for glucuronidation reactions and its ability to induce the production of β-D-glucuronidase in Escherichia coli make it valuable in studying drug metabolism and detoxification mechanisms . Future research may focus on developing more sensitive and accurate assays for β-glucuronidase activity, which could have significant implications in biomedicine and environmental health .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-UDGZVUODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl b-D-glucuronide sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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